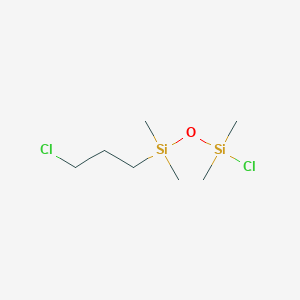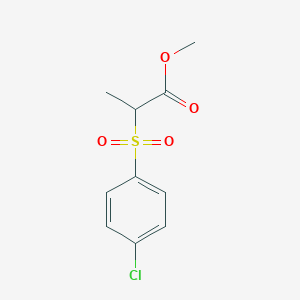
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl compounds It features a methyl ester group attached to a propanoate backbone, with a 4-chlorobenzene sulfonyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-bromopropanoate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be replaced by other nucleophiles.
Reduction: The sulfonyl group can be reduced to a sulfide.
Oxidation: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is the corresponding sulfide.
Oxidation: The major product is the corresponding sulfonic acid.
科学研究应用
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein functions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-bromobenzene-1-sulfonyl)propanoate
- Methyl 2-(4-fluorobenzene-1-sulfonyl)propanoate
- Methyl 2-(4-methylbenzene-1-sulfonyl)propanoate
Uniqueness
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
属性
CAS 编号 |
94143-07-4 |
|---|---|
分子式 |
C10H11ClO4S |
分子量 |
262.71 g/mol |
IUPAC 名称 |
methyl 2-(4-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-7(10(12)15-2)16(13,14)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI 键 |
ZKPUWVPRBJMSFY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
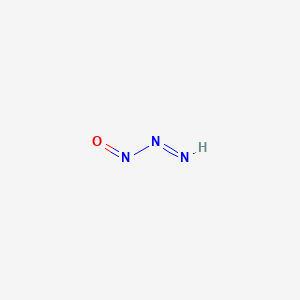
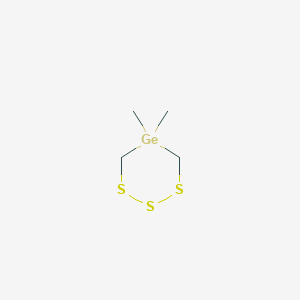
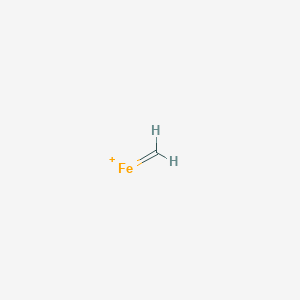
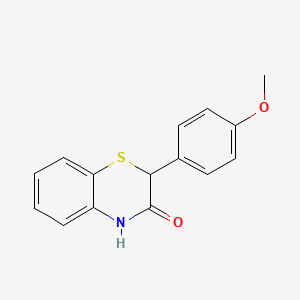
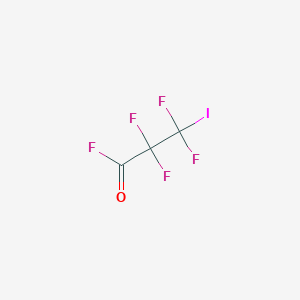
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
